molecular formula C7H5IO3 B1610718 2-Hydroxy-3-iodobenzoic acid CAS No. 520-79-6

2-Hydroxy-3-iodobenzoic acid

Cat. No. B1610718
CAS RN: 520-79-6
M. Wt: 264.02 g/mol
InChI Key: PJLHEOAOXSHXLR-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodobenzoic acid is a compound with the molecular formula C7H5IO31. It is also known by other names such as 3-Jod-salicylsaure and SCHEMBL4212251. The compound has a molecular weight of 264.02 g/mol1.



Synthesis Analysis

The synthesis of 2-Hydroxy-3-iodobenzoic acid involves the use of Oxone® in aqueous solution under mild conditions at room temperature2. The resulting 2-iodosobenzoic acids (IBAs) can be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature2.



Molecular Structure Analysis

The IUPAC name for 2-Hydroxy-3-iodobenzoic acid is 2-hydroxy-3-iodobenzoic acid1. The InChI representation is InChI=1S/C7H5IO3/c8-5-3-1-2-4 (6 (5)9)7 (10)11/h1-3,9H, (H,10,11)1. The Canonical SMILES representation is C1=CC (=C (C (=C1)I)O)C (=O)O1.



Chemical Reactions Analysis

2-Hydroxy-3-iodobenzoic acid, as a representative trivalent cyclic hypervalent iodine oxidant, has been used as a catalyst and reagent in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-3-iodobenzoic acid include a molecular weight of 264.02 g/mol, XLogP3 of 3.1, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 263.92834 g/mol, Monoisotopic Mass of 263.92834 g/mol, Topological Polar Surface Area of 57.5 Ų, Heavy Atom Count of 11, and Formal Charge of 01.


Scientific Research Applications

Synthesis and Structural Characterization

2-Hydroxy-3-iodobenzoic acid is a precursor for creating new recyclable hypervalent iodine reagents. The reagents derived from 3-iodosylbenzoic acid exhibit distinct structural and reactive properties. These reagents can be reduced back to 3-iodobenzoic acid, demonstrating their potential for recyclability in synthesis processes. This property makes them crucial for sustainable chemical practices and cost-effective operations in industrial applications (Yusubov et al., 2008).

Utility in Organic Synthesis

The compound has been shown to be a convenient reagent for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions. This application is particularly important in the synthesis of complex organic molecules like marine indole alkaloids, demonstrating the compound's role in advancing synthetic organic chemistry (Panarese & Waters, 2010).

Catalytic Applications

2-Hydroxy-3-iodobenzoic acid is involved in the catalytic synthesis of condensed isoxazole derivatives. This process showcases the compound's utility in facilitating intramolecular oxidative cycloaddition reactions, contributing to the efficient production of polycyclic isoxazole derivatives (Mironova et al., 2022). Furthermore, the compound plays a role in the oxidation of alcohols to aldehydes or ketones, with a focus on improving reactivity through the adjustment of the trans influence with Lewis acids (Jiang et al., 2017).

Broad Synthetic Applications

2-Hydroxy-3-iodobenzoic acid has been identified as a ubiquitous oxidant in organic synthesis, with a wide array of applications beyond the simple oxidation of alcohols. Its role in uncommon reactivity patterns and novel fields of application underlines its versatility in synthetic organic chemistry (Duschek & Kirsch, 2011).

Safety And Hazards

While specific safety and hazard information for 2-Hydroxy-3-iodobenzoic acid is not readily available, it is important to handle all chemical compounds with care, using appropriate personal protective equipment and following standard safety procedures.


properties

IUPAC Name

2-hydroxy-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLHEOAOXSHXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487054
Record name 2-Hydroxy-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-iodobenzoic acid

CAS RN

520-79-6
Record name 2-Hydroxy-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-iodobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
WM Barker, PL Moy, AG Ebert - Journal of Agricultural and Food …, 1971 - ACS Publications
… -3,5-diiodobenzoic acid; 4-hydroxy-3,5-diiodobenzoic acid; 2,3-diiodobenzoic acid; 2-methoxy-3,5-diiodobenzoic acid; 3-hydroxy-5-iodobenzoic acid; 2-hydroxy-3-iodobenzoic acid; 2-…
Number of citations: 6 pubs.acs.org
RM Baldwin, X Fu, NS Kula, RJ Baldessarini… - Bioorganic & medicinal …, 2003 - Elsevier
… To 350 mg (0.660 mmol) of 6-(tert-butyldiphenylsilyloxy)-2-hydroxy-3-iodobenzoic acid methyl ester in 10 mL of acetone was added 187 mg (0.660 mmol) of MeI followed by 100 mg (…
Number of citations: 6 www.sciencedirect.com
GE Stokker, AA Deana, SJ DeSolms… - Journal of Medicinal …, 1981 - ACS Publications
A series of modified 2-(aminomethyl) phenols was synthesized and tested orally in rats for saluretic and diuretic effects. Intravenous dog data are included as supplementary material to …
Number of citations: 14 pubs.acs.org
A Pluym, W Van Ael, M De Smet - TrAC Trends in Analytical Chemistry, 1992 - Elsevier
Pharmaceutical research is developing increasingly complex molecules and drug formulations, and each novel, highly efficient and highly selective analytical technique is therefore of …
Number of citations: 71 www.sciencedirect.com
F Kopp, S Wunderlich, P Knochel - Chemical communications, 2007 - pubs.rsc.org
… Thus, we have treated 5-cyano-2-hydroxy-3-iodobenzoic acid (10) first at −20 C with two equivalents of MeMgCl (in the presence of an equimolar amount of LiCl), then with i-PrMgCl·…
Number of citations: 35 pubs.rsc.org
F Kopp - 2007 - edoc.ub.uni-muenchen.de
… 5-Cyano-2-hydroxy-3-iodobenzoic acid (43) was synthesized according to the methodology described above (chapter 1.2). Thus, deprotonation with MeMgCl in the presence of LiCl …
Number of citations: 1 edoc.ub.uni-muenchen.de

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